YM-26734

描述

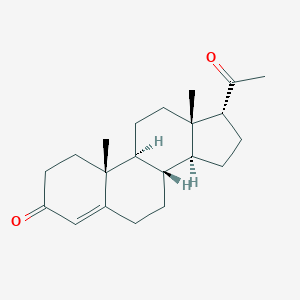

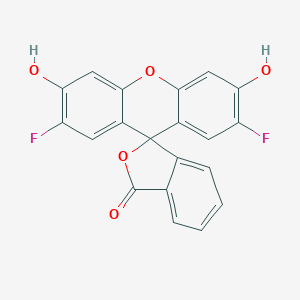

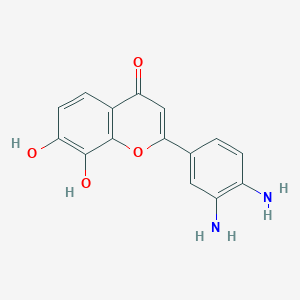

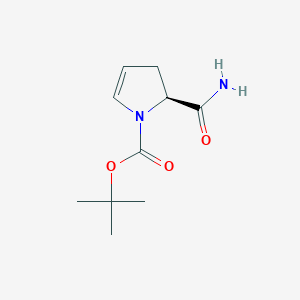

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman is a complex organic compound with a unique structure that includes multiple hydroxyl groups and long-chain dodecanoyl groups

科学研究应用

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

Target of Action

YM-26734, also known as 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman, is a competitive inhibitor of secretory phospholipase A2 (sPLA2) . sPLA2 is a secreted virulence factor from Mycobacterium tuberculosis critical for pathogen survival and persistence inside the host .

Mode of Action

This compound exhibits a broad inhibitory profile to several PLA2s . It works by competitively inhibiting the enzymatic activity of sPLA2 . The best inhibitors, including this compound, share a trihydroxy-benzene moiety essential for activity .

Biochemical Pathways

The inhibition of sPLA2 by this compound affects the intracellular survival of Mycobacterium tuberculosis . The compound significantly reduces mycobacterial burden in infected human macrophages .

Pharmacokinetics

The compound has been described as having favourable physico-chemical properties , which may suggest good bioavailability

Result of Action

The result of this compound’s action is a significant reduction in the intracellular mycobacterial survival in host macrophages . This confirms sPLA2 as a potential therapeutic target .

生化分析

Biochemical Properties

YM-26734 plays a crucial role in biochemical reactions by inhibiting the activity of secreted phospholipase A2 (sPLA2). This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and lysophospholipids, which are precursors for pro-inflammatory mediators. This compound exhibits a broad inhibitory spectrum towards different sPLA2s, including those from rabbit platelets and porcine pancreas . The compound’s inhibitory action is characterized by its ability to bind to the active site of sPLA2, thereby preventing the enzyme from interacting with its natural substrates .

Cellular Effects

This compound influences various cellular processes by modulating the activity of sPLA2. Inhibition of sPLA2 by this compound leads to a decrease in the production of pro-inflammatory mediators, which can reduce inflammation and associated cellular damage . This compound has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. By reducing the levels of arachidonic acid and its metabolites, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of sPLA2. This compound binds to the active site of sPLA2, which contains a calcium-binding loop and an Asp-His catalytic dyad . This binding prevents the enzyme from catalyzing the hydrolysis of phospholipids, thereby inhibiting the production of pro-inflammatory mediators. Additionally, this compound does not inhibit intracellular PLA2 isoforms, indicating its specificity for secreted forms of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can maintain its effectiveness in reducing inflammation and cellular damage in both in vitro and in vivo models . The degradation of this compound over time can lead to a decrease in its inhibitory potency, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits sPLA2 activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of sPLA2. The compound interacts with enzymes and cofactors involved in the metabolism of phospholipids, leading to changes in metabolic flux and metabolite levels . By inhibiting sPLA2, this compound reduces the production of arachidonic acid and its downstream metabolites, which are key mediators of inflammation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman typically involves multiple steps, starting with the preparation of the core chroman structure. This is followed by the introduction of the dodecanoyl groups and hydroxyl groups through various chemical reactions. Common reagents used in these reactions include dodecanoyl chloride, phenol derivatives, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

化学反应分析

Types of Reactions

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

相似化合物的比较

Similar Compounds

- 3,5-Dimethoxy-4-hydroxycinnamaldehyde

- 2-Propenal, 3-(4-hydroxy-3,5-dimethoxyphenyl)

Uniqueness

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman is unique due to its combination of long-chain dodecanoyl groups and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

属性

IUPAC Name |

1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJAYJCUSZHYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932293 | |

| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144337-18-8 | |

| Record name | YM 26734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-26734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: YM-26734 acts as a competitive inhibitor of sPLA2-IIA. [] This means it competes with the natural substrate for binding to the enzyme's active site. By doing so, this compound prevents sPLA2-IIA from hydrolyzing phospholipids and releasing arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [, , ] This inhibition of sPLA2-IIA activity ultimately leads to the suppression of inflammatory responses. []

ANone: Research suggests that the trihydroxytoluene moiety present in the structure of this compound is crucial for its inhibitory activity against sPLA2-IIA. [] Modifications to this core structure, such as simplifying the molecule while retaining the trihydroxytoluene group, have been explored to develop new sPLA2-IIA inhibitors. [] Further research is needed to fully elucidate the SAR and identify structural modifications that could enhance potency, selectivity, or other desirable properties.

ANone: In vitro, this compound has demonstrated potent inhibition of sPLA2-IIA activity with an IC50 value of 0.085 μM against rabbit platelet-derived group II PLA2. [] Notably, it displayed selectivity for sPLA2-IIA over sPLA2-I, with a 80-fold higher IC50 value for the latter. [] In vivo studies using mouse models of inflammation have shown that this compound effectively reduces TPA-induced ear edema, indicating its ability to suppress inflammatory responses. [] Additionally, this compound significantly reduced exudate fluids and leukocyte accumulation in a rat model of carrageenin-induced pleurisy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)